Clorprenaline

Receptor Pharmacology Binding Affinity β2-Adrenoceptor

Procure Clorprenaline (CAS 3811-25-4) as your definitive mid-potency β2-adrenoceptor reference. Its intermediate KA (25.85×10⁴ M⁻¹) bridges low- and high-affinity agonists in cAMP and β-arrestin functional assays. The racemic mixture, with R-enantiomer activity, is a validated probe for chiral HPLC method development (resolution >1.2 with charged cyclodextrins). With significantly lower cardiac stimulation (1/3–1/10 of isoproterenol), it serves as a cleaner bronchodilator tool in pulmonary vs. cardiovascular dissection studies. High certified purity (≥98%) ensures reliable quantitation as an analytical standard for LC-MS/MS detection of illicit β-agonist residues in meat matrices.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 3811-25-4
Cat. No. B1201906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClorprenaline
CAS3811-25-4
Synonymschlorprenaline
clorprenaline
clorprenaline hydrochloride
clorprenaline hydrochloride anhydrous
clorprenaline hydrochloride, (+-)-isomer
clorprenaline hydrochloride, monohydrate
clorprenaline, (+)-isomer
clorprenaline, (-)-isomer
isoprophenamine
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3
InChIKeySSMSBSWKLKKXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clorprenaline CAS 3811-25-4: A β2-Adrenergic Agonist for Respiratory Research and Analytical Reference


Clorprenaline (CAS 3811-25-4) is a synthetic β2-adrenergic receptor (β2-AR) agonist belonging to the phenylethanolamine class. It functions primarily as a bronchodilator and has been utilized clinically for the management of bronchial asthma and chronic obstructive pulmonary disease (COPD) [1]. Beyond its therapeutic application, clorprenaline is recognized for its nutritional repartitioning effects in veterinary research, where it promotes lean muscle mass and reduces fat deposition . Its chiral nature, existing as a racemate with the therapeutic activity residing predominantly in the R-enantiomer, presents unique considerations for analytical chemistry and pharmacological studies [2].

Clorprenaline 3811-25-4: Why Class-Level Substitution Is Scientifically Inadequate


Within the β2-agonist class, significant heterogeneity exists in receptor binding kinetics, functional selectivity, and downstream physiological effects. Clorprenaline demonstrates a distinct pharmacological fingerprint when compared to other widely used β2-agonists such as clenbuterol, salbutamol, and terbutaline. Its intermediate association constant (KA) with the β2-AR and its specific profile of cardiac versus smooth muscle activity preclude simple interchangeability [1]. Furthermore, its unique role as both a therapeutic bronchodilator and a veterinary growth promotant distinguishes it from compounds like salbutamol, which lack the latter application [2]. These quantitative and qualitative differences mandate a compound-specific approach for both research procurement and analytical method development.

Clorprenaline 3811-25-4: A Quantitative Evidence Guide for Scientific Differentiation


Clorprenaline vs. Clenbuterol and Salbutamol: Quantitative Comparison of β2-AR Binding Affinity (KA)

In a direct head-to-head study using an immobilized β2-adrenergic receptor (β2-AR) column and an injection amount-dependent method, clorprenaline's association constant (KA) was determined to be (25.85 ± 0.035) × 10⁴ M⁻¹. This value positions clorprenaline with intermediate affinity, being 1.64-fold lower than clenbuterol (42.51 ± 0.054) × 10⁴ M⁻¹ but 3.4-fold higher than salbutamol (7.59 ± 0.011) × 10⁴ M⁻¹ [1]. This rank order of affinity was cross-validated by zonal elution and nonlinear chromatography methods, confirming its robustness.

Receptor Pharmacology Binding Affinity β2-Adrenoceptor Drug Screening

Clorprenaline vs. Isoproterenol: Quantifying Reduced Cardiac Stimulation as a Safety Margin

A key differentiator for clorprenaline is its substantially reduced cardiac stimulant effect compared to the non-selective β-agonist isoproterenol. Multiple authoritative drug databases and pharmaceutical references consistently report that clorprenaline's cardiac excitatory action is only 1/3 to 1/10 that of isoproterenol [1][2]. This class-level inference is supported by its classification as a selective β2-agonist, albeit with lower β2-selectivity than newer agents like salbutamol [3].

Cardiotoxicity Selectivity Safety Pharmacology β-Adrenoceptor

Clorprenaline as a 'Clenbuterol Alternative': Distinct Nutritional Repartitioning in Veterinary Research

Clorprenaline is explicitly positioned as a functional alternative to clenbuterol in veterinary research for promoting lean muscle mass and improving feed efficiency in livestock . While both are β2-agonists with similar anabolic effects, their distinct chemical structures (clorprenaline contains a chlorine substituent on the phenyl ring vs. clenbuterol's dichloro substitution) lead to differences in metabolism, tissue residue profiles, and regulatory status. This has made clorprenaline a subject of specific analytical method development for residue detection in food products, as it is not simply a generic 'clenbuterol substitute' but a chemically distinct entity requiring separate analytical and toxicological assessment [1].

Veterinary Pharmacology Growth Promotion Feed Additive Metabolism

Clorprenaline vs. Salbutamol: A Lower β2-Selectivity Profile with Defined Analytical Utility

Clorprenaline's pharmacological profile is characterized as a selective β2-agonist, but with selectivity for the β2-subtype that is explicitly stated to be lower than that of salbutamol [1][2]. This nuanced selectivity profile makes clorprenaline a valuable comparator compound in studies aimed at parsing the functional consequences of varying degrees of β2/β1 selectivity. Furthermore, its chiral nature has driven the development of advanced analytical methods, including enantioselective extraction using sulfobutylether-β-cyclodextrin, achieving resolutions greater than 1.2 [3]. This positions clorprenaline as a useful probe for chiral separation technology development, a role not commonly shared by all β2-agonists.

Receptor Selectivity Pharmacology Analytical Chemistry Chiral Separation

Clorprenaline 3811-25-4: Optimal Research and Industrial Applications Based on Quantitative Evidence


Comparative β2-Adrenoceptor Pharmacology Studies

Given its intermediate binding affinity (KA = 25.85 × 10⁴ M⁻¹) which is quantifiably distinct from both clenbuterol and salbutamol [1], clorprenaline is an ideal reference compound for establishing structure-activity relationships (SAR) and for use as a 'mid-potency' control in β2-AR functional assays (e.g., cAMP accumulation, β-arrestin recruitment).

Analytical Reference Standard for Food Safety Residue Monitoring

As a recognized β-agonist growth promoter and potential 'clenbuterol alternative' in livestock , clorprenaline of high certified purity (e.g., 99.6% ± 0.4% [2]) is essential as an analytical standard for developing and validating LC-MS/MS and immunoassay methods to detect its illegal use in meat products. Its unique mass spectrometric fragmentation pattern necessitates a specific standard for accurate quantitation.

Development of Chiral Separation and Enantioselective Analysis Techniques

The racemic nature of clorprenaline, where the R-enantiomer is the active species, makes it an excellent test analyte for the development and optimization of chiral chromatographic and electrophoretic methods. Its demonstrated resolution (>1.2) using charged cyclodextrins [3] validates its utility as a probe for evaluating new chiral stationary phases or selector systems.

In Vivo Cardiopulmonary Studies Requiring Minimized Chronotropic Interference

In animal models where a bronchodilatory or metabolic effect is desired without the confounding variable of profound tachycardia, clorprenaline's significantly lower cardiac stimulation (1/3 to 1/10 of isoproterenol [4]) provides a cleaner pharmacological tool compared to non-selective β-agonists. This makes it suitable for studies dissecting pulmonary versus cardiovascular contributions to physiological responses.

Technical Documentation Hub

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